molecular formula C14H14ClN B8302517 4-[3-(4-Chlorophenyl)propyl]pyridine

4-[3-(4-Chlorophenyl)propyl]pyridine

Cat. No.: B8302517
M. Wt: 231.72 g/mol
InChI Key: QBLUCDFGYXODSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Chlorophenyl)propyl]pyridine is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)propyl]pyridine

InChI

InChI=1S/C14H14ClN/c15-14-6-4-12(5-7-14)2-1-3-13-8-10-16-11-9-13/h4-11H,1-3H2

InChI Key

QBLUCDFGYXODSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3 g (0.02 m) of 4-chloropyridine hydrochloride and 5.3 g (0.02 m) of 5-[2-(4-chlorophenyl)-ethyl]barbituric acid was thoroughly mixed with a mortar and pestle, heated in a 200° C. oil bath for 15-20 minutes, and then cooled. To the resulting product was added 5 g of NaOH and 40 mL of water, and the mixture was refluxed for several hours. After cooling the mixture, it was acidified with concentrated HCl, again refluxed for 45 minutes, and then cooled. The resulting material was diluted into water; the pH of the aqueous solution was adjusted to 7-8 with dilute NaOH; then the product was extracted into CH2Cl2. The CH2Cl2 layer was separated, filtered through phase separating paper, and concentrated. The residue was adsorbed onto silica gel and chromatographed using 5% EtOAc/CH2Cl2 >10% EtOAc/CH2Cl2 >5% MeOH/EtOAc (wash). Yield 0.82 g.
Name
4-chloropyridine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Name
5-[2-(4-chlorophenyl)-ethyl]barbituric acid
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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